Cas no 860807-20-1 (1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole)
1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
- CS-0270824
- 1-(chloromethyl)-3-(trifluoromethyl)pyrazole
- 860807-20-1
- F2198-2074
- BBL039849
- STK349423
- AKOS000306967
- EN300-229209
- DB-146730
- SCHEMBL2187170
-
- MDL: MFCD04968638
- Inchi: 1S/C5H4ClF3N2/c6-3-11-2-1-4(10-11)5(7,8)9/h1-2H,3H2
- InChI Key: UFHFXOMRNRLMRR-UHFFFAOYSA-N
- SMILES: ClCN1C=CC(C(F)(F)F)=N1
Computed Properties
- Exact Mass: 184.0015103g/mol
- Monoisotopic Mass: 184.0015103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.8Ų
1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C135051-100mg |
1-(chloromethyl)-3-(trifluoromethyl)-1h-pyrazole |
860807-20-1 | 100mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C135051-500mg |
1-(chloromethyl)-3-(trifluoromethyl)-1h-pyrazole |
860807-20-1 | 500mg |
$ 390.00 | 2022-06-06 | ||
| TRC | C135051-1g |
1-(chloromethyl)-3-(trifluoromethyl)-1h-pyrazole |
860807-20-1 | 1g |
$ 615.00 | 2022-06-06 | ||
| abcr | AB498986-100 mg |
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole |
860807-20-1 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB498986-250 mg |
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole |
860807-20-1 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB498986-500 mg |
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole |
860807-20-1 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB498986-1 g |
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole |
860807-20-1 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB498986-5 g |
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole |
860807-20-1 | 5g |
€1,185.30 | 2022-03-01 | ||
| Enamine | EN300-229209-0.05g |
1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole |
860807-20-1 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-229209-0.1g |
1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole |
860807-20-1 | 95% | 0.1g |
$640.0 | 2024-06-20 |
1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
Professional Introduction to 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 860807-20-1)
1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 860807-20-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule, featuring a pyrazole core substituted with a chloromethyl group and a trifluoromethyl group, has garnered considerable attention due to its versatile structural properties and potential applications in drug discovery and development. The unique combination of electron-withdrawing and electron-donating functional groups in this compound makes it a valuable scaffold for designing novel bioactive molecules.
The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its broad spectrum of biological activities. Its structural rigidity and planarity provide a stable framework for further functionalization, making it an ideal candidate for medicinal chemistry applications. The presence of the chloromethyl group at the 1-position introduces reactivity that allows for further derivatization, enabling the synthesis of more complex molecules. Meanwhile, the trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability, which are critical factors in drug design to improve bioavailability and prolong half-life.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole as a key intermediate in the development of small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its utility in generating derivatives with inhibitory activity against enzymes involved in inflammatory responses and cancer progression. The trifluoromethyl moiety, in particular, has been shown to modulate enzyme kinetics by influencing electronic distributions and steric interactions, thereby enhancing binding affinity to biological targets.
In the realm of oncology research, 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole derivatives have been explored as potential kinase inhibitors. Kinases play a pivotal role in cell signaling cascades, and their dysregulation is often associated with tumor growth and metastasis. By leveraging the reactivity of the chloromethyl group, researchers can introduce linkers or other pharmacophores that selectively interact with specific kinase domains. Preliminary studies suggest that certain derivatives exhibit promising inhibitory effects on tyrosine kinases, which are overexpressed in many solid tumors. This aligns with broader trends in oncology where targeted therapy is increasingly prioritized over conventional chemotherapeutic approaches.
Beyond oncology, this compound has shown promise in addressing neurological disorders. The pyrazole scaffold is well-documented for its role in modulating neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. Modifications to the chloromethyl and trifluoromethyl substituents can fine-tune pharmacological properties, leading to compounds with enhanced selectivity for GABAergic pathways. Such selectivity is crucial for developing treatments for epilepsy, anxiety disorders, and other CNS-related conditions without significant side effects.
The synthesis of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include halogenation of pyrazole derivatives followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advances in green chemistry principles have also been applied to optimize these processes, minimizing waste and improving atom economy. Such sustainable practices are increasingly important as pharmaceutical industries strive to meet regulatory demands for environmentally responsible manufacturing.
From a computational perspective, density functional theory (DFT) calculations have been instrumental in understanding the electronic structure and reactivity of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole. These studies provide insights into how substituents influence molecular orbitals and charge distributions, which are critical for predicting biological activity. Additionally, molecular dynamics simulations have been used to model interactions between this compound and its biological targets at an atomic level. Such simulations help refine lead compounds by identifying key binding interactions that can be optimized through structural modifications.
The pharmacokinetic profile of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole derivatives is another area of active investigation. Factors such as solubility, permeability, and metabolic stability must be carefully balanced to ensure therapeutic efficacy while minimizing toxicity. High-throughput screening (HTS) techniques have accelerated the discovery process by allowing rapid evaluation of large libraries of derivatives. Coupled with artificial intelligence-driven de novo design algorithms, HTS enables researchers to identify promising candidates more efficiently than traditional trial-and-error methods.
In conclusion,1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 860807-20-1) represents a compelling scaffold for pharmaceutical innovation due to its structural versatility and functional adaptability. Ongoing research continues to uncover new applications across multiple therapeutic areas, underscoring its importance as a building block in medicinal chemistry. As scientific methodologies evolve—particularly those involving computational biology and sustainable chemistry—the potential applications of this compound are likely to expand further into uncharted territories of drug discovery.
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